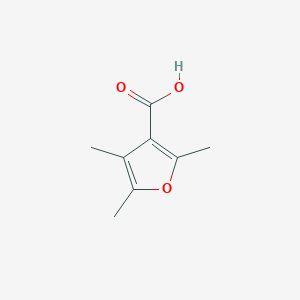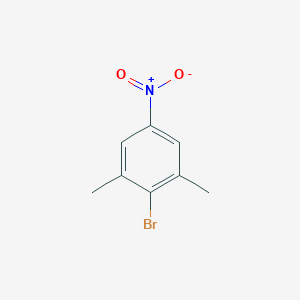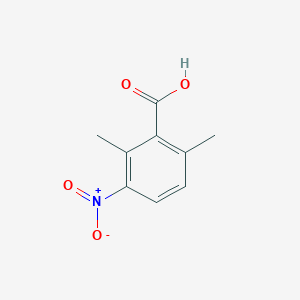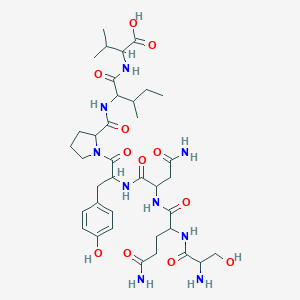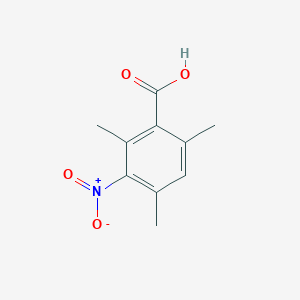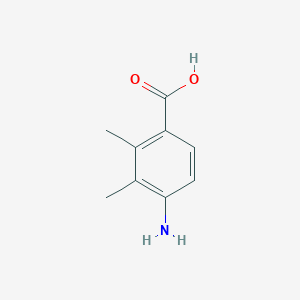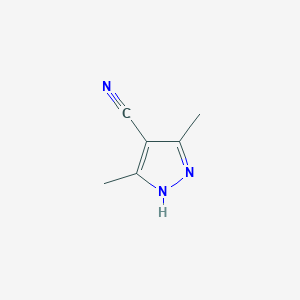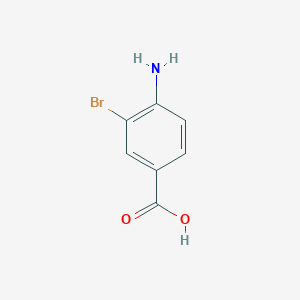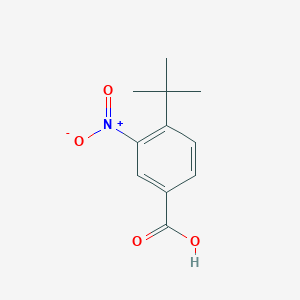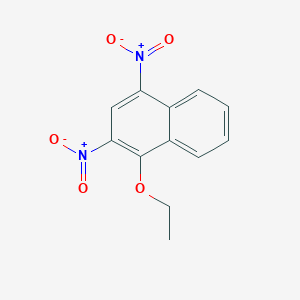
1-Ethoxy-2,4-dinitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,4-dinitronaphthalene (ENDN) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of nitroaromatic compounds, which are known to exhibit various biological activities. ENDN has been widely studied for its potential applications in drug development, as well as its ability to act as a fluorescent probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2,4-dinitronaphthalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause damage to cellular components, leading to cell death. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
1-Ethoxy-2,4-dinitronaphthalene has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethoxy-2,4-dinitronaphthalene in lab experiments is its ability to act as a fluorescent probe, which allows researchers to study various biological processes. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to exhibit potent biological effects, making it a useful tool for studying various diseases. However, one limitation of using 1-Ethoxy-2,4-dinitronaphthalene is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving 1-Ethoxy-2,4-dinitronaphthalene. One area of interest is the development of novel anti-cancer agents based on 1-Ethoxy-2,4-dinitronaphthalene. Additionally, researchers may explore the use of 1-Ethoxy-2,4-dinitronaphthalene in other disease models, such as inflammatory diseases. Finally, there is potential for the development of new fluorescent probes based on 1-Ethoxy-2,4-dinitronaphthalene, which may have applications in various fields of research.
Métodos De Síntesis
1-Ethoxy-2,4-dinitronaphthalene can be synthesized through a multi-step process that involves the reaction of naphthalene with nitric acid and sulfuric acid. The resulting intermediate is then reacted with ethyl alcohol to produce 1-Ethoxy-2,4-dinitronaphthalene. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,4-dinitronaphthalene has been widely used in scientific research due to its unique properties. It has been shown to act as a fluorescent probe in biochemical assays, making it useful for studying various biological processes. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been studied for its potential applications in drug development, particularly in the development of novel anti-cancer agents.
Propiedades
Número CAS |
15352-94-0 |
|---|---|
Nombre del producto |
1-Ethoxy-2,4-dinitronaphthalene |
Fórmula molecular |
C12H10N2O5 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
1-ethoxy-2,4-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14(17)18/h3-7H,2H2,1H3 |
Clave InChI |
QPUOWBJQCAKKAC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
15352-94-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



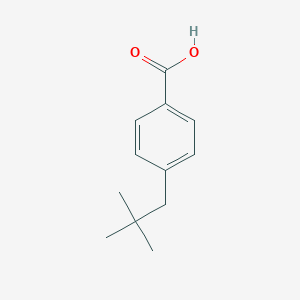
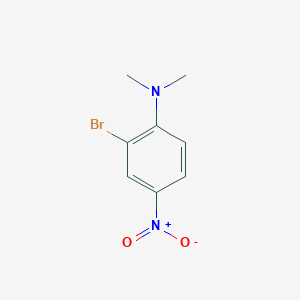

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
